D-Phe-Val-p-nitroanilide

Description

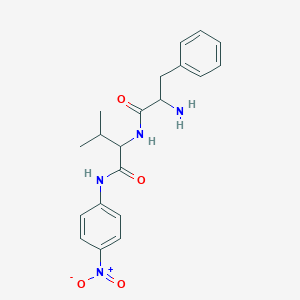

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZQZIWTDHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400731 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-89-7 | |

| Record name | D-Phe-Val-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Phe-Val-p-nitroanilide: A Technical Guide for Protease Activity and Inhibitor Screening

This guide provides an in-depth technical overview of D-Phe-Val-p-nitroanilide, a chromogenic substrate integral to the study of protease kinetics and the screening of potential therapeutic inhibitors. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the core principles of its application, detailed experimental methodologies, and the scientific rationale underpinning its use in the laboratory.

Introduction: The Role of Chromogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biological research and pharmaceutical development. These enzymes are implicated in a vast array of physiological processes, from digestion to intricate signaling cascades. Consequently, dysregulation of protease activity is linked to numerous pathologies, including cancer, inflammatory disorders, and cardiovascular diseases, making them prime targets for therapeutic intervention.[1]

A critical tool in the arsenal of protease researchers is the chromogenic substrate. These synthetic molecules are designed to mimic the natural substrates of proteases. Upon enzymatic cleavage, they release a chromophore—a colored compound—allowing for the direct and continuous monitoring of enzyme activity through spectrophotometry.[2] Among these, peptide substrates derivatized with p-nitroaniline (pNA) are invaluable for their simplicity and quantitative power.

This compound is a specific dipeptide substrate linked to a p-nitroaniline moiety. Its structure is designed to be recognized and cleaved by certain proteases, particularly those with a preference for hydrophobic residues at the P1 and P2 positions. The use of a D-amino acid (D-Phenylalanine) at the P2 position can confer resistance to degradation by some non-target proteases and can provide insights into the stereospecificity of the enzyme's active site.

Core Principle: The Chromogenic Reaction

The utility of this compound is rooted in a straightforward enzymatic reaction. The substrate itself is colorless. When a target protease cleaves the amide bond between the valine residue and the p-nitroaniline group, the free p-nitroaniline is released. In solution, p-nitroaniline has a distinct yellow color and exhibits a strong absorbance maximum around 405 nm. The rate of this color change is directly proportional to the enzymatic activity, providing a real-time, quantitative measure of the protease's catalytic efficiency.

Caption: Workflow for a serine protease inhibitor screening assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the serine protease, this compound, and the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO).

-

Prepare the assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the assay buffer and the serine protease to each well.

-

Add the test compounds to the appropriate wells at various concentrations. Include positive control wells with a known inhibitor and negative control wells with the vehicle (e.g., DMSO) but no inhibitor.

-

Pre-incubate the plate at the desired temperature for a set period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding this compound to all wells. The final substrate concentration should ideally be close to the Km of the enzyme for that substrate to ensure sensitivity to competitive inhibition.

-

Immediately begin monitoring the absorbance at 405 nm in a microplate reader at regular intervals.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each well.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100% Where Vinhibitor is the initial velocity in the presence of the inhibitor and Vcontrol is the initial velocity in the absence of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion and Future Perspectives

This compound and its analogs are indispensable tools in the field of protease research. Their utility in elucidating enzyme kinetics and facilitating the discovery of novel therapeutic agents is well-established. While the direct kinetic parameters for this compound with specific proteases require further investigation, the principles and protocols outlined in this guide provide a robust framework for its effective application in the laboratory. Future advancements in substrate design, including the incorporation of fluorescent reporters and the development of more specific peptide sequences, will continue to enhance our ability to study and modulate the activity of this critical class of enzymes.

References

- Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of alkyltrimethylammonium bromides. PubMed.

- Purification and Characterization of an Intracellular Chymotrypsin-Like Serine Protease

- Serine protease specificity for peptide chromogenic substr

- [Solid-state enzymatic reactions. II. Chymotrypsin hydrolysis of N-succinyl-L-phenylalanine n-nitroanilide]. PubMed.

- Three Activity-Based Assays for Serp-1. Contentstack.

- Synthesis and Kinetics of Chromogenic Substr

- N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388)

- Chymotrypsin. Chemistry LibreTexts.

- Assay for Protealysin-like Protease Inhibitor Activity. PMC - PubMed Central.

- The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate*.

- Chromogenic substrate assay A panel of different chromogenic substrates...

- A Comparative Guide to the Specificity of Arginine-p-Nitroanilide Chromogenic Substr

- Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substr

- Serine Proteases Inhibitors Library. ChemDiv.

- Chromogenic Substrate Sensitive for Serine Proteases. Molecular Depot.

- Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV

- Substrates in Practice.

- Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PMC - PubMed Central.

- Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases. PubMed Central.

- Prediction and design of protease enzyme specificity using a structure-aware graph convolutional network. PNAS.

- Low-temperature reactions of trypsin with p-nitroanilide substrates: tetrahedral intermediate formation or enzyme isomeriz

- Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. PubMed.

- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants

- Kinetic analysis of phenylalanine dehydrogenase mutants designed for aliphatic amino acid dehydrogenase activity with guidance

Sources

An In-Depth Technical Guide to the Chromogenic Substrate D-Phe-Val-p-nitroanilide for Protease Activity and Inhibition Studies

This guide provides a comprehensive technical overview of the chromogenic substrate D-Phe-Val-p-nitroanilide, designed for researchers, scientists, and drug development professionals. It delves into the core chemical properties, practical applications, and detailed methodologies for its effective use in protease assays.

Introduction: The Utility of this compound in Protease Research

This compound is a synthetic peptide derivative that serves as a valuable tool for the detection and characterization of protease activity. Its design incorporates a specific dipeptide sequence, D-Phenylalanine-Valine, linked to a p-nitroaniline (pNA) moiety. This linkage is the key to its function as a chromogenic substrate. In the presence of a protease that recognizes and cleaves the peptide bond between the valine and the p-nitroaniline, the colorless substrate is hydrolyzed, releasing the yellow-colored p-nitroaniline. The rate of color development is directly proportional to the enzymatic activity, allowing for a simple and continuous spectrophotometric assay.[1] This makes this compound a powerful substrate for studying the kinetics of specific proteases, particularly serine proteases, and for high-throughput screening of potential inhibitors.[1]

Core Chemical Properties

A thorough understanding of the chemical properties of this compound is fundamental to its proper handling, storage, and use in quantitative assays.

Chemical Structure and Identification

| Property | Value | Source |

| Chemical Name | D-Phenylalanyl-L-valyl-p-nitroanilide | |

| CAS Number | 108321-89-7 | |

| Molecular Formula | C₂₀H₂₄N₄O₄ | |

| Molecular Weight | 384.43 g/mol |

Solubility

| Solvent | Solubility | Recommendation | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. | [2][3] |

| Ethanol | May be soluble | Can be used, but DMSO is generally preferred for higher concentrations and stability. | [2] |

| Methanol | May be soluble | Similar to ethanol, solubility may be limited compared to DMSO. | |

| Water | Insoluble or poorly soluble | Not recommended for preparing stock solutions due to low solubility. | [2] |

Expert Insight: For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 10-50 mM. This stock can then be diluted into the appropriate aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1-2%) to avoid potential effects on enzyme activity.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound and ensure reproducible experimental results.

-

Solid Form: The solid powder should be stored at -20°C, protected from light and moisture.

-

Stock Solutions: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] When stored properly, DMSO stock solutions can be stable for several months.

Causality Behind Storage Choices: The amide bond in this compound can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. Storing the compound in a frozen, anhydrous state minimizes the rate of spontaneous degradation, ensuring the substrate's integrity for accurate and reproducible kinetic measurements.

Principle of the Chromogenic Assay

The utility of this compound as a protease substrate is based on a straightforward enzymatic reaction that results in a quantifiable color change.

Caption: Enzymatic cleavage of this compound.

The protease recognizes the D-Phe-Val sequence and hydrolyzes the amide bond linking the valine residue to the p-nitroaniline molecule. The released p-nitroaniline has a distinct yellow color in aqueous solutions, with a maximum absorbance at approximately 405-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and thus to the concentration of the active enzyme.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for utilizing this compound in a typical protease assay, focusing on chymotrypsin as an exemplary serine protease.

Preparation of Reagents

Self-Validating System: The accuracy of any enzyme kinetic experiment relies on the precise preparation of all reagents. It is recommended to prepare fresh dilutions of the enzyme and substrate for each experiment from concentrated stocks to ensure consistency.

-

Assay Buffer: Prepare a suitable buffer for the protease of interest. For chymotrypsin, a common buffer is 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. The optimal pH and buffer composition should be determined empirically for the specific enzyme being studied.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4] Store this stock solution in aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in a suitable buffer that ensures its stability. For chymotrypsin, dissolving it in 1 mM HCl is a common practice to maintain its activity. Store the enzyme stock on ice during the experiment.

-

Enzyme Working Solution: Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate for the desired assay duration.

Experimental Workflow for Kinetic Analysis

The following workflow is designed for a 96-well microplate format, which is ideal for determining kinetic parameters such as Kₘ and Vₘₐₓ.

Caption: Experimental workflow for determining protease kinetics.

Step-by-Step Methodology:

-

Prepare Substrate Dilutions: Create a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations in the assay should typically span a range from 0.1 to 10 times the expected Kₘ value.

-

Assay Plate Setup: In a 96-well microplate, add a fixed volume of each substrate dilution to the appropriate wells. Include wells with assay buffer and substrate but no enzyme to serve as a blank for each substrate concentration.

-

Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C for many mammalian enzymes) for 5-10 minutes to ensure temperature equilibrium.

-

Initiate the Reaction: Add a fixed volume of the pre-warmed enzyme working solution to each well to start the reaction. Mix the contents of the wells gently, avoiding the introduction of air bubbles.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader capable of kinetic measurements at 405 nm. Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish a linear rate of product formation (typically 10-30 minutes).

Data Analysis and Interpretation

The primary data obtained from the kinetic assay is the change in absorbance over time. To extract meaningful kinetic parameters, the following steps should be taken:

-

Calculate the Rate of Reaction (Initial Velocity, V₀): For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Convert Absorbance Units to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in molar concentration per unit time. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,920 M⁻¹cm⁻¹.[5]

-

Determine Kinetic Parameters (Kₘ and Vₘₐₓ): Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation using a non-linear regression software to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Substrate Specificity and Cross-Reactivity

While this compound is a valuable substrate, it is important to understand its specificity profile. The D-phenylalanine at the P2 position and valine at the P1 position suggest a preference for chymotrypsin-like serine proteases, which typically cleave after large hydrophobic residues.[6] However, cross-reactivity with other proteases may occur.

Authoritative Grounding: The specificity of a protease is determined by the amino acid residues lining its substrate-binding pockets (S pockets). For chymotrypsin, the S1 pocket is deep and hydrophobic, accommodating large aromatic or hydrophobic residues like phenylalanine, tryptophan, and tyrosine.[6] The presence of valine at the P1 position in this substrate makes it a suitable candidate for cleavage by enzymes with chymotrypsin-like specificity.

It is recommended to test the activity of the protease of interest against a panel of different p-nitroanilide substrates with varying peptide sequences to establish a comprehensive specificity profile.

Conclusion

This compound is a robust and convenient chromogenic substrate for the continuous monitoring of certain protease activities. Its well-defined chemical properties and the straightforward nature of the colorimetric assay make it an indispensable tool for researchers in academia and the pharmaceutical industry. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently employ this compound to obtain reliable and reproducible data in their studies of enzyme kinetics and inhibitor screening.

References

-

Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Journal of Colloid and Interface Science, 283(2), 539-544. [Link]

-

MySkinRecipes. (n.d.). This compound(TFA). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, February 17). 9.3: Chymotrypsin- A Case Study. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. In BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

-

Tanaka, T., et al. (2007). Purification and Characterization of an Intracellular Chymotrypsin-Like Serine Protease from Thermoplasma volcanium. Bioscience, Biotechnology, and Biochemistry, 71(10), 2435-2442. [Link]

-

Stepaniak, L., & Fox, P. F. (1995). Purification and Characterization of a Lysine-P-Nitroanilide Hydrolase, a Broad Specificity Aminopeptidase, From the Cytoplasm of Lactococcus Lactis Subsp. Cremoris AM2. Applied and Environmental Microbiology, 61(4), 1437-1443. [Link]

-

Whang, K., et al. (2005). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences, 102(39), 13779-13784. [Link]

-

Williams, A. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4385-4393. [Link]

-

ResearchGate. (2015). How can store amino acids stock solutions? Retrieved from [Link]

-

ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? Retrieved from [Link]

-

ResearchGate. (2016). How to prepare and store Amino acid stock solution? Retrieved from [Link]

-

ACS Publications. (2022). Investigation of the Thermal Stability of Proteinase K for the Melt Processing of Poly(l-lactide). Biomacromolecules. [Link]

-

ResearchGate. (2021). What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution? Retrieved from [Link]

-

OpenWetWare. (n.d.). By compound. Retrieved from [Link]

-

Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

-

ResearchGate. (2022). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Retrieved from [Link]

-

ResearchGate. (2017). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Retrieved from [Link]

-

ResearchGate. (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

Sources

- 1. This compound(TFA) [myskinrecipes.com]

- 2. D-Phenylalanine 4-nitroanilide | Biochemical Assay Reagents | 14235-18-8 | Invivochem [invivochem.com]

- 3. Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

The Chromogenic Compass: An In-depth Technical Guide to the Mechanism of Action of D-Phe-Val-Arg-p-nitroanilide

For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease activity, the chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (Bz-Phe-Val-Arg-pNA) serves as an indispensable tool. This in-depth technical guide provides a comprehensive exploration of its core mechanism of action, practical applications, and the scientific principles underpinning its use in quantitative enzyme kinetics.

Introduction: The Power of a Color Change

In the realm of enzymology, the ability to visualize and quantify enzyme activity is paramount. Chromogenic substrates are elegantly designed molecules that undergo a distinct color change upon enzymatic cleavage.[1] Bz-Phe-Val-Arg-pNA is a synthetic oligopeptide covalently linked to a p-nitroaniline (pNA) moiety.[2] In its intact form, this substrate is essentially colorless. However, upon hydrolysis by a specific protease, the pNA is released, imparting a yellow color to the solution that can be accurately measured using a spectrophotometer.[3] This direct relationship between color development and enzymatic activity forms the basis of a sensitive and continuous assay.

The Core Mechanism: A Tale of Two Moieties

The efficacy of Bz-Phe-Val-Arg-pNA lies in its clever design, which mimics a natural substrate for certain serine proteases. The mechanism of action can be dissected into two key events: enzymatic recognition and cleavage, followed by the spectrophotometric detection of the liberated chromophore.

Enzymatic Recognition and Hydrolysis

The peptide sequence, Phenylalanine-Valine-Arginine, is the key to the substrate's specificity. This sequence is recognized by the active site of specific serine proteases, most notably thrombin and, to a lesser extent, plasmin and trypsin.[4] The enzyme binds to the substrate, and the catalytic triad of amino acids within the enzyme's active site facilitates the hydrolysis of the amide bond between the C-terminal arginine and the p-nitroaniline group.

Figure 1: A simplified workflow of the enzymatic cleavage of Bz-Phe-Val-Arg-pNA.

Spectrophotometric Quantification of p-Nitroaniline

The liberated p-nitroaniline (pNA) is the reporter molecule in this assay. In solution, pNA exhibits a distinct absorbance maximum at approximately 405 nm.[1] The intensity of the yellow color, and therefore the absorbance at 405 nm, is directly proportional to the amount of pNA released. This allows for the real-time monitoring of the enzymatic reaction and the calculation of the reaction velocity.

Primary Enzymatic Targets and Kinetic Insights

Bz-Phe-Val-Arg-pNA is a versatile substrate, but it displays a preferential affinity for certain proteases. Understanding these specificities and the associated kinetic parameters is crucial for accurate data interpretation.

Thrombin: The Principal Target

Thrombin, a key enzyme in the coagulation cascade, readily cleaves Bz-Phe-Val-Arg-pNA.[2] The substrate's peptide sequence mimics the cleavage site in fibrinogen, a natural substrate of thrombin. This makes Bz-Phe-Val-Arg-pNA an excellent tool for assaying thrombin activity in purified systems and for screening potential thrombin inhibitors.[4]

Plasmin and Trypsin: Secondary Targets

While highly sensitive to thrombin, Bz-Phe-Val-Arg-pNA can also be hydrolyzed by other serine proteases such as plasmin and trypsin.[4] Plasmin is a crucial enzyme in the fibrinolytic system, responsible for breaking down blood clots. Trypsin is a digestive enzyme with broad substrate specificity. When working with complex biological samples, it is important to consider the potential for cross-reactivity with these enzymes.

Quantitative Kinetic Parameters

The interaction between an enzyme and its substrate can be described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bovine α-Thrombin | Bz-Phe-Val-Arg-pNA | 26 | 95 | 3.7 x 10⁶ | [5] |

| Human Plasmin | Bz-Phe-Val-Arg-pNA | 240 | 22 | 9.2 x 10⁴ |

Table 1: Kinetic parameters for the hydrolysis of Bz-Phe-Val-Arg-pNA by bovine α-thrombin and human plasmin.

Experimental Protocol: A Step-by-Step Guide to a Thrombin Activity Assay

This protocol provides a detailed methodology for determining thrombin activity using Bz-Phe-Val-Arg-pNA. The principles can be adapted for assaying other susceptible proteases.

Reagents and Materials

-

Enzyme: Purified human or bovine α-thrombin

-

Substrate: Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (Bz-Phe-Val-Arg-pNA)[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% (w/v) polyethylene glycol (PEG) 8000

-

p-Nitroaniline (pNA) Standard: For generating a standard curve

-

Stop Solution (Optional): 50% acetic acid

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm, 37°C incubation capability

Experimental Workflow

Figure 2: A step-by-step workflow for a typical chromogenic enzyme assay.

Detailed Procedure

-

Prepare a p-Nitroaniline Standard Curve:

-

Prepare a stock solution of pNA in the assay buffer.

-

Create a series of dilutions ranging from 0 to 200 µM.

-

Measure the absorbance of each dilution at 405 nm to generate a standard curve of absorbance versus pNA concentration. This will be used to convert the rate of change in absorbance to the rate of product formation.

-

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve Bz-Phe-Val-Arg-pNA in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.

-

Enzyme Working Solution: Dilute the thrombin stock solution in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

-

-

Assay Execution:

-

Set up the reactions in a 96-well microplate or individual cuvettes.

-

To each well/cuvette, add the appropriate volume of assay buffer.

-

Add the thrombin working solution to the assay buffer.

-

Pre-incubate the plate/cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the Bz-Phe-Val-Arg-pNA substrate. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using the kinetic mode of the spectrophotometer. Record data points every 30-60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is the slope of the line (ΔAbs/Δt).

-

Convert the V₀ from absorbance units per minute to moles of pNA produced per minute using the molar extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹) or the standard curve.

-

Enzyme activity can then be expressed in units, where one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Conclusion: A Versatile and Reliable Research Tool

Nα-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride stands as a testament to the power of rational substrate design in enzymology. Its well-defined mechanism of action, coupled with its specificity for key proteases like thrombin, makes it an invaluable asset for researchers in academia and industry. By understanding the fundamental principles of its enzymatic cleavage and the practical considerations for its use in assays, scientists can confidently employ this chromogenic compass to navigate the intricate world of protease kinetics and inhibition.

References

-

Frontiers. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases. [Link]

- Lottenberg R, Christensen U, Jackson CM, Coleman PL. The action of thrombin on peptide p-Nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction condtions. Biochim Biophys Acta. 1983 Feb 15;742(3):539-57.

- Lottenberg R, Hall JA, Blinder M, Binder EP, Jackson CM. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. Biochim Biophys Acta. 1983 Feb 15;742(3):539-57.

- Lottenberg R, Hall JA, Fenton JW 2nd, Jackson CM. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions. Biochim Biophys Acta. 1982 Nov 25;742(3):539-57.

-

Wiley Online Library. A review of commercially available thrombin generation assays. [Link]

- Tantry, U. S., & Hemker, H. C. (2021). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Journal of thrombosis and haemostasis : JTH, 19(11), 2616–2629.

- Grieninger, G., & Pirkle, H. (1980). Hydrolysis of N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide by human alpha thrombin in the presence of heparin. Thrombosis research, 17(1-2), 83–90.

-

bioRxiv. Supramolecular chemistry, self-assembly, responsive drug, PNA, thrombin. [Link]

Sources

- 1. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]

- 2. chromogenic, protease substrate, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chromogenic, protease substrate, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Compass: A Technical Guide to D-Phe-Val-p-nitroanilide for Protease Activity Profiling

For researchers, scientists, and drug development professionals navigating the complex landscape of proteases, the ability to accurately and efficiently characterize enzymatic activity is paramount. This in-depth technical guide focuses on D-Phe-Val-p-nitroanilide, a chromogenic substrate that serves as a valuable tool for the investigation of specific protease classes. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, providing a framework for robust and self-validating assay design.

Foundational Principles: The Elegance of a Chromogenic Readout

The utility of this compound as a protease substrate lies in its elegant design. The tripeptide sequence, D-Phenylalanine-Valine, is linked via an amide bond to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond C-terminal to the valine residue, the chromogenic p-nitroaniline is released. This liberated pNA imparts a distinct yellow color to the solution, which can be precisely quantified by measuring its absorbance at or near 405 nm.[1] The rate of pNA release is directly proportional to the activity of the protease under investigation, providing a straightforward and continuous method for monitoring enzymatic kinetics.[1]

Chemical and Physical Properties

A thorough understanding of the substrate's properties is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₄O₄ | N/A |

| Molecular Weight | 384.43 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

| Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | [2] |

The Specificity Landscape: Targeting Chymotrypsin and Elastase-like Proteases

The this compound substrate is not a universal tool; its strength lies in its specificity for certain protease families, primarily chymotrypsin-like and elastase-like serine proteases. This specificity is dictated by the amino acid residues at the P1 and P2 positions of the substrate, which interact with the S1 and S2 binding pockets of the protease, respectively.

-

P1 Position: Phenylalanine (Phe) : Chymotrypsin and chymotrypsin-like enzymes possess a deep, hydrophobic S1 binding pocket that preferentially accommodates large, aromatic residues like phenylalanine, tyrosine, and tryptophan.[3][4][5] The presence of phenylalanine at the P1 position makes this compound a suitable substrate for this class of proteases.

-

P2 Position: Valine (Val) : The P2 position also plays a crucial role in substrate recognition. For human neutrophil elastase, for instance, there is a noted preference for valine or threonine at the P1 position, but the P2 position also contributes significantly to binding and catalysis.[6][7] The valine residue at P2 can therefore influence the substrate's affinity for elastase and other proteases with similar subsite preferences.

It is important to note that while the D-Phe-Val sequence provides a strong indication of specificity, empirical testing with purified enzymes is essential to confirm the substrate's utility for a particular protease of interest.

The Art of the Assay: A Step-by-Step Guide to Robust Data Generation

The following protocol provides a comprehensive framework for a continuous kinetic assay using this compound. This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Essential Reagents and Equipment

-

This compound substrate

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock solution

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates (clear, flat-bottom)

-

Standard laboratory pipettes and consumables

Experimental Workflow

Caption: Experimental workflow for a protease assay using this compound.

Detailed Protocol

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO or DMF. Store in aliquots at -20°C, protected from light.

-

Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal range for the protease being studied. For many serine proteases, a Tris-HCl buffer at pH 8.0 is a good starting point.

-

Enzyme Working Solution: Prepare a stock solution of the purified protease in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.

-

-

Assay Setup (96-well plate format):

-

Blank Wells: Add assay buffer and the final concentration of the substrate working solution. This will be used to subtract the background absorbance.

-

Negative Control Wells: Add assay buffer, substrate working solution, and a known inhibitor of the protease (if available) or a denatured enzyme sample. This ensures that the observed activity is due to the active enzyme.

-

Sample Wells: Add assay buffer and the substrate working solution.

-

Total Volume: Adjust the volume in each well with assay buffer to be equal before adding the enzyme. A final volume of 200 µL is common.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the microplate containing the assay buffer and substrate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the enzyme working solution to the negative control and sample wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

Data Analysis and Interpretation

-

Calculate the Rate of Reaction (V₀):

-

Plot the absorbance at 405 nm against time for each well.

-

Determine the initial velocity (V₀) from the linear portion of the curve (ΔAbsorbance/Δtime).

-

-

Convert Absorbance to Moles of pNA:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA formation.

-

A = Absorbance

-

ε = Molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹)[2]

-

c = Concentration of pNA (mol/L)

-

l = Path length of the cuvette or well (cm)

-

-

-

Calculate Enzyme Activity:

-

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

The activity can be calculated using the following formula: Activity (U/mL) = (V₀ * V_total) / (ε * l * V_enzyme) Where:

-

V₀ = Initial velocity (ΔAbs/min)

-

V_total = Total reaction volume (mL)

-

ε = Molar extinction coefficient of pNA (M⁻¹cm⁻¹)

-

l = Path length (cm)

-

V_enzyme = Volume of enzyme solution added (mL)

-

-

Navigating the Nuances: Troubleshooting and Considerations

A successful assay is not only about following a protocol but also about anticipating and addressing potential pitfalls.

| Potential Issue | Possible Cause | Solution |

| High Background Absorbance | Substrate instability or contamination. | Prepare fresh substrate solutions. Run a substrate-only blank. |

| Non-linear Reaction Rate | Substrate depletion, enzyme instability, or product inhibition. | Use a lower enzyme concentration or a shorter reaction time. Ensure the assay is within the initial velocity phase. |

| Low or No Activity | Inactive enzyme, incorrect buffer pH or ionic strength, presence of inhibitors. | Check enzyme activity with a known positive control substrate. Optimize buffer conditions. Screen for potential inhibitors in the sample. |

| Variability between Replicates | Pipetting errors, temperature fluctuations. | Use calibrated pipettes. Ensure uniform temperature across the microplate. |

The Underlying Mechanism: A Visual Representation

The enzymatic cleavage of this compound by a serine protease follows a well-established catalytic mechanism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PeptideCutter [web.expasy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Elastase substrate specificity tailored through substrate-assisted catalysis and phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Chromogenic Substrate D-Phe-Val-p-nitroanilide: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate D-Phe-Val-p-nitroanilide, designed for researchers, scientists, and drug development professionals. This document delves into the substrate's core principles, practical applications, and the scientific rationale behind its use in enzymatic assays.

Introduction: The Power of Chromogenic Substrates in Protease Research

Chromogenic substrates are invaluable tools in the study of proteases, a class of enzymes that catalyze the breakdown of proteins. These synthetic molecules are designed to mimic the natural cleavage sites of proteases. Upon enzymatic cleavage, they release a colored compound, or chromophore, allowing for the simple and sensitive spectrophotometric measurement of enzyme activity. The rate of color development is directly proportional to the enzymatic activity, providing a quantitative measure of the enzyme's function.

This compound is a specific dipeptide substrate linked to a p-nitroaniline (pNA) chromophore. The presence of a D-amino acid (D-Phenylalanine) at the P2 position (following the Schechter and Berger nomenclature) often confers enhanced specificity and resistance to cleavage by non-target proteases, making it a valuable tool for dissecting complex biological systems.

Principle of the Assay: Visualizing Enzymatic Activity

The fundamental principle of an assay using this compound lies in the enzymatic hydrolysis of the amide bond between the valine residue and the p-nitroaniline molecule. In its intact form, the substrate is colorless. However, when a specific protease recognizes and cleaves the peptide sequence, it liberates the yellow-colored p-nitroaniline. The concentration of the released p-nitroaniline can be accurately measured by monitoring the increase in absorbance at or near 405 nm.

Figure 1. General workflow of a chromogenic assay using this compound.

Target Enzymes and Applications

While the precise enzymatic specificity can vary, chromogenic substrates containing a D-amino acid at the P2 position are often designed to be selective for certain serine proteases involved in coagulation and fibrinolysis. Substrates with the sequence D-Phe-Val-Arg-pNA are known to be cleaved by enzymes such as thrombin and trypsin-like proteases . The valine residue at the P1 position in this compound suggests a potential for interaction with proteases that have a preference for smaller hydrophobic residues at this position, though specific data for this exact substrate is limited in readily available literature.

The primary applications of this compound and similar chromogenic substrates include:

-

Enzyme activity screening: Identifying and characterizing novel proteases.

-

Inhibitor screening: Discovering and evaluating potential drug candidates that target specific proteases.

-

Kinetic studies: Determining key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

-

Quality control: Assessing the purity and activity of enzyme preparations.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for a typical enzyme assay using this compound.

Materials

-

This compound substrate

-

Purified target enzyme (e.g., thrombin, or other relevant serine protease)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% BSA)

-

p-Nitroaniline (for standard curve)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37°C)

Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: Prepare a working solution of the purified enzyme in the assay buffer to a concentration that yields a linear rate of pNA release during the assay period. The optimal concentration should be determined empirically.

-

p-Nitroaniline Standard Curve: Prepare a series of dilutions of p-nitroaniline in the assay buffer (e.g., 0, 10, 25, 50, 75, 100 µM). This will be used to convert absorbance values to the concentration of the product formed.

Assay Procedure

Figure 2. Step-by-step experimental workflow for the enzymatic assay.

-

Plate Setup: To each well of a 96-well microplate, add the appropriate volume of assay buffer. Include wells for blanks (no enzyme), controls (no inhibitor), and test samples.

-

Enzyme Addition: Add the enzyme working solution to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate solution to each well. The final substrate concentration should ideally be at or above the Km value to ensure zero-order kinetics.

-

Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Use the p-nitroaniline standard curve to convert the corrected absorbance values into the concentration of p-nitroaniline produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

-

Data Interpretation and Considerations

Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay should be performed with varying concentrations of the this compound substrate. The initial reaction rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

| Parameter | Description | Importance |

| Km | Michaelis-Menten constant | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |

| Vmax | Maximum reaction velocity | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| kcat | Catalytic constant (turnover number) | Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km | Catalytic efficiency | A measure of how efficiently an enzyme converts a substrate to a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates. |

Causality Behind Experimental Choices

-

Choice of Buffer and pH: The buffer system and pH are critical for maintaining the optimal conformation and activity of the enzyme. A pH of 8.0 is often used for serine proteases like thrombin, but this should be optimized for the specific enzyme being studied.

-

Inclusion of BSA: Bovine serum albumin (BSA) is often included in the assay buffer to prevent the non-specific adsorption of the enzyme to the surfaces of the microplate wells, which can lead to inaccurate results.

-

Use of DMSO: this compound and similar hydrophobic substrates often have limited solubility in aqueous solutions. DMSO is a common solvent used to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically <5%) to avoid affecting enzyme activity.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low enzyme activity | Inactive enzyme | Verify enzyme activity with a known positive control substrate. |

| Incorrect assay conditions (pH, temperature) | Optimize assay conditions for the specific enzyme. | |

| Substrate degradation | Prepare fresh substrate solution. Store stock solutions properly. | |

| High background absorbance | Spontaneous substrate hydrolysis | Run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis. |

| Contaminated reagents | Use fresh, high-quality reagents. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter incubation time. |

| Product inhibition | Measure initial reaction rates. | |

| Enzyme instability | Optimize buffer conditions or add stabilizing agents. |

Conclusion

This compound is a valuable tool for the study of specific proteases. Its chromogenic nature allows for a straightforward and sensitive method to quantify enzyme activity. By understanding the principles of the assay, carefully designing experimental protocols, and correctly interpreting the data, researchers can effectively utilize this substrate to advance their studies in basic research and drug development.

References

-

Lottenberg, R., Hall, J. A., Blinder, M., Binder, E. P., & Jackson, C. M. (1983). The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 539–557. [Link]

-

Fiedler, F., Geiger, R., Hirschauer, C., & Leysath, G. (1978). Peptide esters and nitroanilides as substrates for the assay of human urinary kallikrein. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1667–1673. [Link]

-

Schnyder, J., et al. (1992). Spectrophotometric method to quantify and discriminate urokinase and tissue-type plasminogen activators. Analytical Biochemistry, 200(1), 156-162. [Link]

A Technical Guide to the Detection of Serine Proteases Using the Chromogenic Substrate D-Phe-Val-p-nitroanilide

This guide provides an in-depth exploration of D-Phe-Val-p-nitroanilide as a chromogenic substrate for the detection and quantification of serine protease activity. It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for enzyme analysis.

Part 1: The Crucial Role of Serine Proteases and Their Detection

Serine proteases are a large and essential class of enzymes that catalyze the cleavage of peptide bonds in proteins. The "serine" in their name refers to the key serine residue present in the enzyme's active site, which acts as a nucleophile during catalysis. These enzymes are fundamental to a vast array of physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), and immunity (complement C1). Given their ubiquitous role, the aberrant activity of serine proteases is implicated in numerous pathologies, such as pancreatitis, thrombosis, and cancer, making them critical targets for diagnostic assays and therapeutic drug development.

The detection and quantification of serine protease activity are therefore paramount. One of the most direct and widely adopted methods involves the use of chromogenic substrates. These are synthetic molecules designed to mimic the natural substrates of proteases but with a key modification: upon cleavage by the enzyme, they release a colored molecule, or chromophore. The rate of color development is directly proportional to the enzymatic activity, allowing for straightforward and quantitative analysis using a spectrophotometer.

This compound is a specific chromogenic substrate designed for certain serine proteases. Its peptide sequence, D-Phenylalanine-Valine, is recognized by the active site of specific proteases, leading to its cleavage and the subsequent release of the chromophore, p-nitroaniline (pNA).

Part 2: The Chemistry of Detection: Mechanism of Action

The utility of this compound lies in its elegant and simple mechanism. The substrate itself is a colorless compound. The core of the detection method is the enzymatic hydrolysis of the amide bond between the valine residue and the p-nitroaniline (pNA) moiety.[1]

-

Enzyme-Substrate Binding : The serine protease recognizes and binds to the D-Phe-Val peptide sequence of the substrate. The specificity of this interaction is a key determinant of which proteases can effectively cleave this particular substrate.[1]

-

Catalytic Cleavage : The serine residue in the protease's active site attacks the carbonyl group of the peptide bond linking Valine to p-nitroaniline. This leads to the breaking of the amide bond.

-

Chromophore Release : The cleavage results in the liberation of p-nitroaniline (pNA). In solution, free pNA has a distinct yellow color with a maximum absorbance around 405 nm.[2] The substrate, with pNA linked to the peptide, has an absorbance maximum at a much lower wavelength (around 316 nm).[1]

-

Spectrophotometric Quantification : The rate of the enzymatic reaction can be monitored by measuring the increase in absorbance at 405 nm over time. This rate is directly proportional to the concentration of active protease in the sample.

The process can be visualized as follows:

Caption: Enzymatic cleavage of this compound by a serine protease.

Part 3: A Practical Guide to Serine Protease Assay

This section provides a detailed, field-proven protocol for quantifying serine protease activity. The trustworthiness of this protocol is enhanced by including steps for creating a standard curve, which ensures the accurate conversion of absorbance values to the molar amount of product formed.

3.1: Materials and Reagents

-

Equipment :

-

Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405 nm.

-

Temperature-controlled incubator or water bath (e.g., set to 37°C).

-

Calibrated pipettes and tips.

-

96-well flat-bottom microplates or cuvettes.

-

-

Reagents :

-

This compound Substrate : (MW: 384.43 g/mol )[3]

-

Assay Buffer : 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. Rationale: This buffer system maintains a stable pH optimal for many serine proteases and the salt concentration mimics physiological conditions.

-

Substrate Stock Solution (10 mM) : Dissolve the substrate in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) before diluting into the assay buffer.[4] Rationale: Many p-nitroanilide substrates have limited aqueous solubility.[5] A concentrated stock in DMSO ensures complete dissolution and allows for minimal solvent concentration in the final assay, which enzymes can typically tolerate.

-

Serine Protease : (e.g., Trypsin, Chymotrypsin) of known or unknown concentration.

-

p-nitroaniline (pNA) Standard : (MW: 138.12 g/mol )[6] for creating a standard curve.

-

Stop Solution : 5% Trichloroacetic Acid (TCA) or a specific protease inhibitor. Rationale: For endpoint assays, a stop solution is crucial to halt the reaction at a precise time, allowing for accurate measurement.

-

3.2: Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format, but volumes can be scaled for cuvettes.

Workflow Overview:

Caption: Standard workflow for a chromogenic serine protease assay.

Detailed Steps:

-

Preparation of pNA Standard Curve : a. Prepare a 1 mM stock solution of p-nitroaniline in the Assay Buffer. b. Perform serial dilutions in the Assay Buffer to create standards ranging from 0 µM to 100 µM. c. Add 200 µL of each standard to separate wells of the 96-well plate. d. Read the absorbance at 405 nm. Plot absorbance vs. concentration (µM) to generate a standard curve. The slope of this line will be used for accurate quantification.

-

Enzyme Reaction Setup : a. To appropriate wells of a 96-well plate, add your enzyme samples. Include a "no-enzyme" control (blank) containing only the Assay Buffer. A typical setup might be:

- 170 µL Assay Buffer

- 10 µL Enzyme Solution (or buffer for the blank) b. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

-

Initiating the Reaction : a. To start the reaction, add 20 µL of a 1 mM this compound working solution (prepared from the 10 mM stock in Assay Buffer) to each well. This gives a final substrate concentration of 100 µM in a 200 µL total volume. b. Mix gently by pipetting or using a plate shaker.

-

Measurement :

-

Kinetic Assay (Recommended) : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of reaction is the change in absorbance per minute (ΔA/min).

-

Endpoint Assay : Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of 5% TCA. Read the final absorbance at 405 nm.

-

3.3: Data Analysis and Interpretation

The amount of pNA produced can be quantified using the Beer-Lambert law, A = εcl, where:

-

A is the absorbance.

-

ε (epsilon) is the molar extinction coefficient of pNA.

-

c is the concentration of pNA.

-

l is the path length of the light through the solution (in cm).

The molar extinction coefficient (ε) for p-nitroaniline is dependent on pH and the specific buffer conditions.[7] At 405 nm, a commonly cited value is approximately 9,960 M⁻¹cm⁻¹.[8] However, for highest accuracy, it is strongly recommended to determine this value empirically by generating a pNA standard curve as described in step 1.

Calculation of Protease Activity :

-

Calculate the rate of reaction in terms of absorbance change per minute (ΔA/min) from the linear portion of your kinetic plot.

-

Convert this rate to a change in concentration using the Beer-Lambert Law:

-

Rate (M/min) = (ΔA/min) / (ε * l)

-

Note: For a standard 96-well plate with 200 µL, the path length can vary. Using the standard curve slope is more reliable.

-

-

Calculate the enzyme activity, often expressed in Units/mL. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Activity (Units/mL) = [Rate (µmol/L/min) * Total Volume (L)] / [Enzyme Volume (mL)]

-

Part 4: Applications and Key Considerations

Applications:

-

Enzyme Kinetics : Determination of kinetic parameters like Kₘ and k꜀ₐₜ for specific proteases.[9]

-

Inhibitor Screening : High-throughput screening of compound libraries to identify potential serine protease inhibitors for drug discovery.[10]

-

Quality Control : Assessing the activity and purity of protease preparations.

Key Considerations:

| Consideration | Field-Proven Insight |

| Substrate Specificity | This compound is not universally specific. While it is a substrate for enzymes like chymotrypsin, its cleavage by other proteases should be empirically tested.[11] The amino acid sequence dictates the enzyme's preference.[1] |

| Solvent Effects | The use of DMSO for the substrate stock is standard, but its final concentration in the assay should ideally be kept below 5% to avoid impacting enzyme structure and activity.[4] |

| pH Sensitivity | The activity of serine proteases is highly pH-dependent, as is the absorbance of the pNA product.[7][12] It is critical to use a well-buffered system and maintain consistent pH across all experiments. |

| Inner Filter Effect | At high substrate or product concentrations, the absorbance may become non-linear. It is important to work within the linear range of the spectrophotometer and the pNA standard curve. |

Part 5: Conclusion

This compound provides a robust, sensitive, and cost-effective tool for the real-time monitoring of specific serine protease activities.[13] Its simple chromogenic output is readily quantifiable and adaptable to high-throughput formats, making it an invaluable substrate in both basic research and advanced drug development. By understanding the underlying chemical principles and adhering to a validated protocol that includes proper controls and standards, researchers can generate highly reliable and reproducible data on serine protease function.

References

-

MySkinRecipes. This compound(TFA). Available from: [Link]

-

Lippi, G. Chromogenic Substrates in Coagulation and Fibrinolytic Assays. laboratorymedicine. 2001;32(7):366-368. Available from: [Link]

-

Sakamoto, S., et al. A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules. 2021;26(2):469. Available from: [Link]

-

Chegg.com. Solved: We also need to convert the reaction rate from change... Available from: [Link]

-

Haemochrom. Products Chromogenic substrates. Available from: [Link]

-

Lee, M. S., et al. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications. Electrophoresis. 1999;20(3):486-90. Available from: [Link]

-

Rawaliya, J., et al. Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology. 2022;10(1):172-180. Available from: [Link]

-

New England Biolabs. p-Nitrophenyl Phosphate (PNPP). Available from: [Link]

-

Enzyme Development Corporation. Protease Assay (PC). Available from: [Link]

-

ResearchGate. pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). Available from: [Link]

-

Abuin, E., et al. Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Journal of Colloid and Interface Science. 2005;283(2):541-7. Available from: [Link]

-

National Institute of Standards and Technology. p-Nitroaniline - NIST WebBook. Available from: [Link]

-

ResearchGate. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. Available from: [Link]

-

Pinter, K., et al. Enhancement of alpha-chymotrypsin-catalyzed hydrolysis of specific p-nitroanilide substrates by 4-phenylbutylamine derivative of hen egg-white lysozyme. Biochimica et Biophysica Acta. 1980;614(1):113-24. Available from: [Link]

-

Booth, M., et al. Purification and Characterization of a Lysine-P-Nitroanilide Hydrolase, a Broad Specificity Aminopeptidase, From the Cytoplasm of Lactococcus Lactis Subsp. Cremoris AM2. Journal of Dairy Research. 1990;57(1):89-99. Available from: [Link]

-

ResearchGate. What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution?. Available from: [Link]

- Google Patents. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Chromogenic substrates - Haemochrom [haemochrom.de]

- 3. This compound proteasesubstrate 108321-89-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. p-Nitroaniline [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 9. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound(TFA) [myskinrecipes.com]

An In-Depth Technical Guide to the Principle of p-Nitroanilide Release Assays

This guide provides a comprehensive exploration of the p-nitroanilide (pNA) release assay, a fundamental tool for researchers, scientists, and drug development professionals. Moving beyond a simple procedural outline, this document delves into the core principles, causal mechanisms, and practical considerations that underpin the robust and reliable application of this widely used colorimetric method.

The Core Principle: Enzymatic Unmasking of a Chromophore

The p-nitroanilide release assay is a powerful method for measuring the activity of proteolytic enzymes.[1] Its elegance lies in a simple yet effective mechanism: the enzymatic liberation of a chromogenic reporter molecule.[2]

The assay system is built around a synthetic substrate. This substrate is ingeniously designed with two key components:

-

A specificity sequence , typically a short peptide chain, that is recognized and bound by the target protease.[2] The design of this sequence is critical for ensuring the assay measures the activity of the intended enzyme.[3]

-

A chromogenic reporter , p-nitroaniline (pNA), which is covalently linked to the peptide sequence via an amide bond.[1][2]

In its conjugated, substrate form, the p-nitroanilide molecule is colorless.[1] The magic happens when the active enzyme is introduced. The protease recognizes its specific peptide sequence, binds to the substrate, and catalyzes the hydrolysis of the amide bond. This cleavage event liberates the p-nitroaniline molecule.[2][4] Once freed from the peptide, p-nitroaniline imparts a distinct yellow color to the solution, which strongly absorbs light at a wavelength of approximately 405-410 nm.[1][2]

Crucially, the rate of p-nitroaniline release—and thus the rate of color development—is directly proportional to the activity of the enzyme.[1][2] This linear relationship allows for precise and quantitative measurement of enzyme kinetics, making it an invaluable tool for applications ranging from basic research to high-throughput drug screening.[1]

Caption: Enzymatic cleavage of a pNA-substrate and subsequent detection.

Quantitative Analysis: The Beer-Lambert Law in Action

The conversion of raw absorbance data into meaningful units of enzyme activity hinges on the Beer-Lambert Law. This fundamental law of spectrophotometry states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The equation is expressed as: A = εcl

Where:

-

A is the measured absorbance (unitless).

-

ε (epsilon) is the molar extinction coefficient of the absorbing substance (in this case, p-nitroaniline) at a specific wavelength. It is a constant that reflects how strongly the molecule absorbs light.

-

c is the concentration of the substance in solution (mol/L).

-

l is the path length of the cuvette or microplate well (cm).

To accurately quantify enzyme activity, the molar extinction coefficient (ε) for p-nitroaniline must be known. This value is a well-established constant, although it can be slightly influenced by buffer pH.[5]

| Parameter | Typical Value | Wavelength | Source |

| Molar Extinction Coefficient (ε) of pNA | 9,960 M⁻¹cm⁻¹ | 405 nm | [6][7] |

| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ | 410 nm | [8] |

| Molar Extinction Coefficient (ε) of pNA | 9,500 M⁻¹cm⁻¹ | 405 nm | [8] |

| Absorbance Maximum (λmax) of pNA | 380-410 nm | N/A | [1][2][8] |

By measuring the change in absorbance over time (ΔA/min), one can use the Beer-Lambert law to calculate the rate of product formation (the reaction velocity, V₀) in terms of molar concentration per unit of time.[6][7]

Experimental Design and Protocol: A Self-Validating System

A robust experimental design is critical for generating trustworthy and reproducible data. The protocol should be viewed as a self-validating system, with built-in controls to account for potential artifacts.

Core Components and Causality

-

Enzyme: The protease of interest. It should be diluted in a buffer that ensures its stability and activity. For some proteases like trypsin, this may involve using a slightly acidic buffer (e.g., 1 mM HCl) for stock solutions to prevent autolysis.[9][10]

-

Substrate: The specific peptide-pNA conjugate. The choice of substrate is paramount as its peptide sequence dictates the specificity of the assay.[3][11] Substrates often have limited aqueous solubility and are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution before being diluted into the aqueous assay buffer.[8][9]

-

Assay Buffer: This is not merely a diluent; it is a critical component that dictates the enzyme's performance. The pH must be optimized for the specific protease's activity range.[4] Additives like calcium chloride (CaCl₂) may be required to enhance the stability and activity of certain enzymes, such as trypsin.[12]

-

Instrumentation: A microplate reader or spectrophotometer capable of accurately measuring absorbance at or near 405 nm is required.[9] Kinetic mode, which allows for repeated measurements over time, is ideal for determining initial reaction rates.[9][13]

Generalized Step-by-Step Protocol

This protocol provides a framework for measuring protease activity. Optimization of concentrations, incubation times, and temperature is essential for each specific enzyme and substrate pair.

-

Reagent Preparation:

-

Prepare the Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl₂).[9]

-

Dilute the enzyme stock to the desired working concentration in an appropriate stable buffer.

-

Prepare the substrate working solution by diluting the DMSO stock into the Assay Buffer to the final desired concentration. Prepare this solution fresh.[10]

-

-

Assay Setup (96-well plate format):

-

Blank Wells: Add Assay Buffer and the substrate working solution. This control accounts for any non-enzymatic substrate hydrolysis or background absorbance from the reagents.[10]

-

Sample Wells: Add the diluted enzyme solution and Assay Buffer.

-

(Optional) Inhibitor Wells: For inhibitor screening, add the enzyme and the inhibitor solution, then pre-incubate to allow for binding before initiating the reaction.[13]

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for several minutes to ensure thermal equilibrium.[9][14]

-

Initiate the reaction by adding the substrate working solution to the sample and inhibitor wells.[9]

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405-410 nm in kinetic mode, taking readings at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-30 minutes).[9][13]

-

-

Data Analysis:

-

Plot absorbance versus time for each well.

-

Determine the initial reaction rate (V₀) by calculating the slope (ΔA/min) of the linear portion of the curve.

-

Subtract the rate of the blank control from all sample rates to correct for background signal.[9]

-

Convert the corrected ΔA/min to concentration/min using the Beer-Lambert Law.

-

Caption: A typical workflow for a pNA-based protease assay.

Assay Validation and Trustworthiness

The integrity of your results depends on rigorous assay validation.[15][16] Key considerations include:

-

Controls: The inclusion of positive and negative controls is non-negotiable.[17] A negative control (blank) without enzyme ensures that the substrate is stable and not undergoing auto-hydrolysis.[10][18] A positive control with a known amount of active enzyme can validate the assay's performance.

-

Linearity: The enzyme concentration and reaction time should be optimized to ensure the reaction rate remains linear during the measurement period. This linearity indicates that the substrate is not being depleted and the enzyme is operating under steady-state conditions.

-

Substrate Concentration: For determining kinetic parameters like Kₘ and Vₘₐₓ, the assay must be run at several different substrate concentrations.[19] For inhibitor screening, the substrate concentration is often kept at or below the Kₘ value to ensure sensitivity to competitive inhibitors.

Applications in Research and Drug Development

The simplicity, sensitivity, and adaptability of the p-nitroanilide release assay make it a cornerstone technique in many fields:[1]

-

Enzyme Kinetics: It is widely used to determine fundamental kinetic parameters such as Kₘ (Michaelis constant) and k꜀ₐₜ (turnover number), providing deep insights into enzyme efficiency and substrate affinity.[19][20]

-

High-Throughput Screening (HTS): The assay's compatibility with microplate formats makes it ideal for screening large compound libraries to identify potential enzyme inhibitors or activators in drug discovery.[1][13]

-

Quality Control: It is used to measure the activity and purity of enzyme preparations.

-

Diagnostics: Variations of the assay are employed in clinical diagnostics, for example, to measure the activity of factors in the blood coagulation cascade.[3]

By understanding the fundamental principles of chromophore release, quantitative analysis, and robust experimental design, researchers can confidently leverage the p-nitroanilide assay to generate high-quality, reliable data for a multitude of scientific applications.

References

-

Lin, S. C., Lin, Y. S., & Lee, Y. C. (1999). Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications. Electrophoresis, 20(3), 486-490. Retrieved from [Link]

-

Pollack, R. M., & Dumsha, T. C. (1974). On the use of p-nitroanilides as substrates for proteolytic enzymes. FEBS Letters, 38(3), 292-294. Retrieved from [Link]

-

Chegg. (2022). Solved: We also need to convert the reaction rate from change. Chegg.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic parameters of cleavage by M protease of p-nit- roanilide (pNA) substrates. ResearchGate. Retrieved from [Link]

-

Tan, C., Pinto, M. R., & Schanze, K. S. (2004). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences, 101(42), 15014-15019. Retrieved from [Link]

-

Chromogenix. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Chromogenix. Retrieved from [Link]

-

Brainly. (2023). [FREE] We need to convert the reaction rate from the change in absorbance (ΔA per minute) to the change in. Brainly.com. Retrieved from [Link]

-